Ethyl 2-(4-ethyl-1-hydroxycyclohexyl)acetate
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Overview
Description
Ethyl 2-(4-ethyl-1-hydroxycyclohexyl)acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular compound has a molecular formula of C12H22O3 and a molecular weight of 214.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-ethyl-1-hydroxycyclohexyl)acetate typically involves the esterification of 4-ethyl-1-hydroxycyclohexylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-ethyl-1-hydroxycyclohexyl)acetate undergoes several types of chemical reactions, including:
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Hydrolysis: 4-ethyl-1-hydroxycyclohexylacetic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-ethyl-1-hydroxycyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the fragrance and flavor industries due to its pleasant aroma.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-ethyl-1-hydroxycyclohexyl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 4-ethyl-1-hydroxycyclohexylacetic acid, which can then interact with various enzymes and receptors in the body. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-hydroxycyclohexyl)acetate: Similar structure but lacks the ethyl group on the cyclohexyl ring.
Ethyl (1-hydroxycyclohexyl)acetate: Similar structure but the hydroxyl group is on the 1-position of the cyclohexyl ring.
Uniqueness
Ethyl 2-(4-ethyl-1-hydroxycyclohexyl)acetate is unique due to the presence of the ethyl group on the cyclohexyl ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets and potentially unique applications in various fields .
Properties
Molecular Formula |
C12H22O3 |
---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
ethyl 2-(4-ethyl-1-hydroxycyclohexyl)acetate |
InChI |
InChI=1S/C12H22O3/c1-3-10-5-7-12(14,8-6-10)9-11(13)15-4-2/h10,14H,3-9H2,1-2H3 |
InChI Key |
HDXMBQWZRMYBGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)(CC(=O)OCC)O |
Origin of Product |
United States |
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